N'-[2-chloro-4-(2-fluorophenoxy)-5-methylphenyl]-N-ethyl-N-methylmethanimidamide
Description
N'-[2-chloro-4-(2-fluorophenoxy)-5-methylphenyl]-N-ethyl-N-methylmethanimidamide is a formamidine derivative characterized by a substituted phenyl ring with chloro (Cl), methyl (CH₃), and 2-fluorophenoxy (C₆H₃FO) groups.
Properties
CAS No. |
2055756-21-1 |
|---|---|
Molecular Formula |
C17H18ClFN2O |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
N'-[2-chloro-4-(2-fluorophenoxy)-5-methylphenyl]-N-ethyl-N-methylmethanimidamide |
InChI |
InChI=1S/C17H18ClFN2O/c1-4-21(3)11-20-15-9-12(2)17(10-13(15)18)22-16-8-6-5-7-14(16)19/h5-11H,4H2,1-3H3 |
InChI Key |
SQCJYCIUZGDBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C=NC1=C(C=C(C(=C1)C)OC2=CC=CC=C2F)Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
N'-[2-chloro-4-(2-fluorophenoxy)-5-methylphenyl]-N-ethyl-N-methylmethanimidamide is a synthetic compound with the molecular formula C17H18ClFN2O and a molecular weight of 320.8 g/mol. This compound is primarily utilized in research settings, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a chloro group, a fluoro group, and an ether linkage, which contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClFN2O |
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2055756-21-1 |
| Purity | ≥ 95% |
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an inhibitor of specific protein interactions and pathways involved in disease mechanisms.
Research indicates that this compound may interact with certain bromodomain-containing proteins, which are implicated in various cellular processes including gene expression regulation and cell cycle progression. Bromodomain inhibitors have gained attention for their therapeutic potential in oncology due to their role in modulating transcriptional programs associated with cancer.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited selective inhibition of bromodomain proteins, leading to reduced proliferation of cancer cell lines. The selectivity was attributed to structural features that favor binding to specific bromodomains over others.
- Pharmacological Profiles : In vivo studies have shown promising results regarding the pharmacokinetic properties of related compounds, suggesting that modifications to the chemical structure can enhance bioavailability and target specificity.
- Toxicology Assessments : Preliminary toxicological evaluations indicate that while the compound exhibits significant biological activity, careful consideration must be given to dosage and administration routes to minimize adverse effects.
Future Directions
Further research is necessary to fully elucidate the biological pathways affected by this compound. This includes:
- Expanded In Vitro Studies : Investigating the compound's effects on various cancer types and other diseases.
- In Vivo Models : Utilizing animal models to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Studies : Exploring how modifications to the molecular structure can enhance biological activity and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N’-(2-Chloro-5-methyl-4-phenoxy-phenyl)-N-ethyl-N-methyl-formamidine
- Core Structure : Formamidine.
- Substituents: Phenoxy (C₆H₅O) instead of 2-fluorophenoxy.
- Activity : Herbicidal (patent-listed alongside the target compound) .
Lactofen [(+)-2-ethoxy-1-methyl-2-oxoethyl-5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate]
- Core Structure : Benzoate ester.
- Substituents: Trifluoromethyl (CF₃) and nitro (NO₂) groups.
- Activity: Postemergence herbicide; inhibits protoporphyrinogen oxidase (PPO) in weeds .
- Comparison: The trifluoromethyl group enhances oxidative stability and target affinity compared to the 2-fluorophenoxy group in the target compound.
Pharmacologically Active Analogues
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole
- Core Structure : Triazole.
- Substituents: 2-Fluorophenoxy and chloro groups.
- Activity : Anticonvulsant (ED₅₀ = 1.4 mg/kg in mice) .
- Comparison: Shared 2-fluorophenoxy moiety suggests fluorine’s role in enhancing bioavailability. However, the triazole core enables different pharmacokinetics (e.g., hydrogen-bonding capacity) compared to formamidines.
5e: 3-[2-Chloro-4-(4-fluorophenyl)benzamido]-N-hydroxy-4-methoxybenzamide
- Core Structure : Benzamide.
- Substituents : Fluoro (F) and chloro (Cl) on aromatic rings.
- Activity : Investigated as a histone deacetylase (HDAC) inhibitor .
- Comparison : Halogenated aromatic systems are critical for target binding, but the hydroxamic acid group enables metal-chelating activity absent in the target compound.
Data Table: Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Analysis
- Fluorine Substitution: The 2-fluorophenoxy group in the target compound likely enhances lipid solubility and metabolic stability compared to non-fluorinated analogues (e.g., N’-(2-chloro-5-methyl-4-phenoxy-phenyl)-...), improving herbicidal efficacy .
- Core Structure Influence : Formamidines (target compound) vs. triazoles (anticonsulsant analogue) exhibit divergent bioactivities due to core-specific interactions (e.g., formamidines may target insect octopamine receptors, while triazoles modulate GABA pathways) .
- Halogenation : Chloro groups at the 2-position (common in all compounds) contribute to steric hindrance and electronic effects, critical for binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
